molecular formula C11H11ClO3 B095067 Ethyl (2-chlorobenzoyl)acetate CAS No. 19112-35-7

Ethyl (2-chlorobenzoyl)acetate

Cat. No. B095067
CAS RN: 19112-35-7
M. Wt: 226.65 g/mol
InChI Key: DLFBNTUSDQSFOF-UHFFFAOYSA-N
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Description

Ethyl (2-chlorobenzoyl)acetate is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss Ethyl (2-chlorobenzoyl)acetate, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand Ethyl (2-chlorobenzoyl)acetate.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of another compound . Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by a Knoevenagel condensation reaction . These methods could potentially be adapted for the synthesis of Ethyl (2-chlorobenzoyl)acetate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl (2-chlorobenzoyl)acetate has been determined using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was confirmed by single crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of Ethyl (2-chlorobenzoyl)acetate.

Chemical Reactions Analysis

The reactivity of compounds structurally related to Ethyl (2-chlorobenzoyl)acetate has been explored in several studies. For example, 2-(Chloromethoxy)ethyl acetate reacts with alcohols in the presence of silver carbonate to produce various products . Understanding these reactions can provide insights into the potential reactivity of Ethyl (2-chlorobenzoyl)acetate under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl (2-chlorobenzoyl)acetate can be inferred from studies on similar compounds. Dielectric and spectroscopic studies, along with quantum chemical calculations, have been carried out on binary solutions of ethyl acetate and chlorobenzene, which suggest weak heteromolecular forces and closed heteromolecular association . These findings could be relevant to the behavior of Ethyl (2-chlorobenzoyl)acetate in solution.

Scientific Research Applications

  • Production and Application in Microbiology : Ethyl acetate is widely used in the food, beverage, and solvent industries. Its production currently relies on unsustainable, energy-intensive processes based on natural gas and crude oil. Microbial synthesis of ethyl acetate from biomass-derived sugars is a sustainable alternative, with bio-catalyzing ethanol and acetic acid using lipases or metabolic engineering in yeasts being potential methods for production (Zhang et al., 2020).

  • Green Chemistry in Polymer Synthesis : Ethyl acetate serves as a greener solvent alternative in the polymerization of certain chemicals. For instance, it is used in the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with significant biomedical applications, offering environmental benefits and pharmaceutical compliance (Vergaelen et al., 2020).

  • Role in Drug Metabolism Studies : Ethyl (2-chlorobenzoyl)acetate is used in the synthesis of metabolites for various drugs. For example, it is involved in synthesizing a major metabolite of zomepirac sodium, a nonsteroidal anti-inflammatory drug (Anderson & Carson, 1980).

  • Solubility Studies in Pharmaceutical Development : It has been used in studies to determine the solubility of various pharmaceutical compounds in organic solvents. This is crucial for the development of drugs and understanding their behavior in different solvents (Watterson et al., 2014).

  • Chemical Synthesis : Ethyl (2-chlorobenzoyl)acetate is employed in various chemical synthesis processes. For instance, it is used in the synthesis of peptides and esters, showcasing its versatility as a chemical reagent (Chandra et al., 2018).

  • Application in Rubber Industry : It finds application in the rubber industry, particularly in the treatment of rubber to improve adhesion properties (Romero-Sánchez et al., 2000).

  • Biotechnological Production in Yeasts : The ability of yeasts to produce ethyl acetate has been studied for large-scale ester production from renewable materials, indicating its potential in biotechnological applications (Löser et al., 2014).

  • Clinical Microbiology : In clinical microbiology, ethyl acetate is used as a substitute solvent for diethyl ether in sedimentation techniques, providing a safer and equally effective alternative (Young et al., 1979).

  • Green Chemistry in Drug Synthesis : Ethyl (2-chlorobenzoyl)acetate is involved in green chemistry approaches, such as in the Suzuki coupling reactions for synthesizing biaryls with anti-arthritic potential (Costa et al., 2012).

  • Biodiesel Production : It is explored as an acyl acceptor for lipase-catalyzed biodiesel production from vegetable oils, demonstrating its utility in renewable energy production (Modi et al., 2007).

Safety And Hazards

Ethyl (2-chlorobenzoyl)acetate is classified as a combustible liquid . It does not have a flash point . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for Ethyl (2-chlorobenzoyl)acetate are not mentioned in the search results, its potential uses in proteomics research and as a reactant in various chemical reactions suggest that it may have applications in the development of new biochemical research methods and synthesis processes.

properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFBNTUSDQSFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303394
Record name Ethyl (2-chlorobenzoyl)acetate
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Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-chlorobenzoyl)acetate

CAS RN

19112-35-7
Record name Ethyl 2-chloro-β-oxobenzenepropanoate
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Record name NSC 158136
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Record name 19112-35-7
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Record name Ethyl (2-chlorobenzoyl)acetate
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Record name Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester
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Synthesis routes and methods I

Procedure details

Sodium hydride (1.45 g, 36 mmol) and diethyl carbonate (2.14 g, 18 mmol) were suspended in 10 ml of THF. 1-(2-Chlorophenyl)ethanone (1.4 g, 9 mmol) was gradually added into the reaction flask, maintaining the reaction mixture temperature at 40° C. for 2 h. Then 1 mL of ethanol was added thereto and heated under reflux conditions for 4 h. After cooling, 1 mL of ethanol was added and the mixture was poured onto ice water, and extracted with ether. Ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate, and evaporated. The resulting oil is purified by flash column chromatography (PE/EA=50/1) to afford the title compound (680 mg, 34%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 1.24 (3H, t, J=6.8 Hz), 4.03 (2H, s), 4.19 (2H, q, J=6.8 Hz), 7.31-7.36 (2H, m), 7.42-7.45 (2H, m). [M+H] Calc'd for C11H11ClO3, 227. Found, 227.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
34%

Synthesis routes and methods II

Procedure details

Sodium hydride (8.7 grams) and 21.4 grams of diethyl carbonate are suspended in 100 ml of tetrahydrofuran, 14 grams of o-chloroacetophenone is gradually dropped thereinto by keeping the inner temperature at 40° to 50° C., then a small amount of ethanol is added thereto and heated to reflux for four hours. After cooling, 20 ml of ethanol is added thereto, the mixture is poured into ice water, and extracted with ether. Ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate, and ether is evaporated therefrom. The resulting oil is purified by distillation in vacuo to give 8.8 grams of colorless, oily product, b.p. 120° to 125° C./1 mmg Hg.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (2-chlorobenzoyl)acetate
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Citations

For This Compound
7
Citations
E Abignente, P De Caprariis, MG Rimoli… - European journal of …, 1993 - Elsevier
The synthesis of a series of 2-phenyl- and 2-(p-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic esters and acids is described. The structures of the new compounds were supported …
Number of citations: 13 www.sciencedirect.com
L Qiu, FY Kwong, J Wu, WH Lam, S Chan… - Journal of the …, 2006 - ACS Publications
… 11a However, for β-ketoesters having bulkier R 1 or R 2 groups such as ethyl benzoyl acetate and ethyl 2-chlorobenzoyl acetate (R 1 = Ph, R 2 = Cl) (entries 5 and 6), the influence of …
Number of citations: 276 pubs.acs.org
L Qiu, J Wu, S Chan, TTL Au-Yeung… - Proceedings of the …, 2004 - National Acad Sciences
… The dynamic kinetic resolution of -substituted -ketoester ethyl-2-chlorobenzoyl acetate by hydrogenation was also investigated. The levels of enantioselection were much higher when …
Number of citations: 105 www.pnas.org
R Yokoyama, S Matsumoto, S Nomura, T Higaki… - Tetrahedron, 2009 - Elsevier
Enantioselective construction of nitrogen-substituted quaternary carbon centers adjacent to the carbonyl group in the cyclohexane ring was performed with respect to the asymmetric …
Number of citations: 51 www.sciencedirect.com
S Prévost, S Gauthier, MCC de Andrade… - Tetrahedron …, 2010 - Elsevier
… , 24 Only one example of the ruthenium-promoted asymmetric hydrogenation of α-chloro β-ketoester into the syn α-chloro β-hydroxyester, carried out with ethyl 2-chlorobenzoyl acetate, …
Number of citations: 46 www.sciencedirect.com
DA Guthrie, A Ho, CG Takahashi… - The Journal of …, 2015 - ACS Publications
A new and versatile class of HNO donors, the (hydroxylamino)pyrazolone (HAPY) series of HNO donors utilizing pyrazolone (PY) leaving groups, is described. HNO, the smallest N-…
Number of citations: 38 pubs.acs.org
DG Bloomfield, C Upton, HJ Vipond - Journal of the Chemical Society …, 1986 - pubs.rsc.org
A previously unrecorded intramolecular cyclization which occurred during the palladium-catalysed hydrogenolysis of suitably disposed dichloroheterocycles [eg 7-chloro-6-(2-…
Number of citations: 5 pubs.rsc.org

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